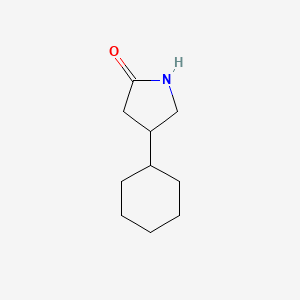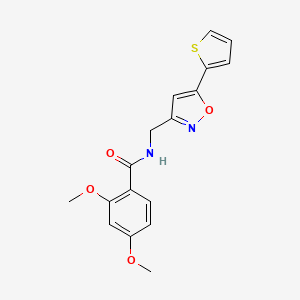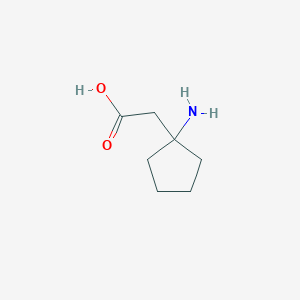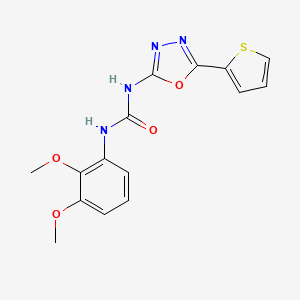
4-Cyclohexylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring attached to a cyclohexyl group . The InChI code for the compound is 1S/C10H17NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2, (H,11,12) .Aplicaciones Científicas De Investigación
Hydrophobic Interactions in Proteins
4-Cyclohexylpyrrolidin-2-one serves as a model for understanding hydrophobic interactions within proteins. Lawson et al. (1984) employed cyclohexylpyrrolidone to study the partition coefficients and subsequent free energies of transfer of amino acid side chains, suggesting a lesser contribution of hydrophobic interactions to protein stabilization than previously assumed Lawson et al., 1984.
Novel Synthetic Pathways
Hashimoto et al. (1986) demonstrated the use of a related compound, 2-cyclohexen-1-one, as a catalyst for the facile decarboxylation of α-amino acids, producing optically active amino compounds with high yields, illustrating a novel synthetic application Hashimoto et al., 1986.
Enzymatic Catalysis
Koszelewski et al. (2009) reported on the synthesis of 4-phenylpyrrolidin-2-one using dynamic kinetic resolution catalyzed by ω-transaminases, marking a significant advancement in the enzymatic synthesis of cyclic analogues of γ-aminobutyric acid (GABA) derivatives Koszelewski et al., 2009.
Cytotoxicity of Chalcone Analogs
Research into the design and synthesis of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one has led to the identification of compounds with moderate cytotoxicity against cancer cell lines, demonstrating the potential of these derivatives in medicinal chemistry Brien et al., 2012.
Electrophilic Probes for Biomolecules
Baldoli et al. (2007) explored the synthesis of water-soluble ferrocene derivatives supported on poly(N-vinylpyrrolidin-2-one) (PVP), creating electrochemically active probes for biomolecules. This work highlights the versatility of this compound derivatives in the development of biocompatible materials Baldoli et al., 2007.
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclohexylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUQCRPENFXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428233-96-8 |
Source


|
| Record name | 4-cyclohexylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2815734.png)
![3-benzyl-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815735.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)

![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)
